molecular formula C14H10O2 B13696385 3-methyl-2H-benzo[h]chromen-2-one

3-methyl-2H-benzo[h]chromen-2-one

Cat. No.: B13696385
M. Wt: 210.23 g/mol
InChI Key: UODDEHFYLQBKON-UHFFFAOYSA-N
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Description

3-methyl-2H-benzo[h]chromen-2-one is a benzocoumarin derivative, a class of π-extended coumarins where a benzene ring is fused to the coumarin core, enhancing its conjugation and often its pharmacological potential . This structural motif is of significant interest in chemical and biomedical research due to its diverse biological activities. Benzo[h]coumarins, including this methyl-substituted analogue, serve as versatile scaffolds in organic synthesis and are investigated for their promising biological profiles, which include neuroprotective, anticancer, and antioxidant properties . In research settings, this compound acts as a critical synthetic intermediate for developing novel therapeutic agents. Its structure is a valuable building block for creating more complex heterocyclic systems. For instance, related chromene derivatives have demonstrated potent neuroprotective effects in models of excitotoxic neuronal cell damage, a pathway relevant to neurodegenerative disorders like Alzheimer's disease . Such compounds can inhibit NMDA-induced excitotoxicity and exhibit marked antioxidant activity by reducing intracellular reactive oxygen species and inhibiting lipid peroxidation . Furthermore, structurally similar coumarin-based hybrids have shown significant in vitro cytotoxic activity against a range of human cancer cell lines, underscoring the potential of this chemotype in oncology research . This product is intended for chemical synthesis and investigative biological studies in a controlled laboratory environment. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

3-methylbenzo[h]chromen-2-one

InChI

InChI=1S/C14H10O2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)16-14(9)15/h2-8H,1H3

InChI Key

UODDEHFYLQBKON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C=C2)OC1=O

Origin of Product

United States

Preparation Methods

Synthesis via Base-Promoted Condensation of Salicylaldehydes and Arylacetonitriles

A prominent method involves the synthesis of 2H-chromenones, including 3-substituted derivatives, by base-promoted condensation of salicylaldehydes with arylacetonitriles. The reaction typically uses potassium tert-butoxide (tBuOK) as a strong base in dimethylformamide (DMF) solvent at elevated temperatures.

Key Features:

  • Reagents: Salicylaldehyde, 2-phenylacetonitrile (or analogues), tBuOK.
  • Conditions: 110 °C, 16–20 hours, under atmospheric conditions (no inert gas required).
  • Yield: Up to 83% for 3-phenyl-2H-chromen-2-one derivatives.
  • Mechanism: Initial intermolecular condensation between salicylaldehyde and phenylacetonitrile, followed by cyclization to form the chromenone core.

Representative Procedure:

  • Mix salicylaldehyde (1 mmol) with 2 equivalents of tBuOK in a 25 mL tube with stirring.
  • Add 1 mL DMF and 1.5 mmol of 2-phenylacetonitrile.
  • Heat the sealed tube at 110 °C for 16 hours.
  • Quench with water, extract with ethyl acetate, and purify by column chromatography.

Table 1: Optimization of Reaction Conditions for Chromenone Synthesis

Entry Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 tBuOK (2 eq.) DMF 110 20 77 Standard condition
2 tBuOK (excess) DMF 110 20 77 No yield improvement
3 tBuOK (2 eq.) DMF 120 20 Reduced Higher temp lowers yield
4 KOH DMF 110 20 Lower Less effective base
5 NaH DMF 110 20 Lower Less effective base
6 tBuOK (2 eq.) DMSO 110 20 Lower Solvent variation less effective

Source: Adapted from

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Base-Promoted Condensation Salicylaldehyde, arylacetonitrile, tBuOK, DMF, 110 °C Metal-free, good yields, mild atmosphere Up to 83 Requires heating for 16–20 h
ZnO Nanoparticle Catalysis Salicylaldehyde derivatives, amines, biogenic ZnO NPs, mild temp Green catalyst, short reaction time Moderate to high Catalyst recyclable, rapid synthesis
Pechmann Condensation Ball Mill Phenols, ethyl acetoacetate, InCl3, ball milling, solvent-free Fast, solvent-free, high yield 52–95 Mechanochemical, scalable, eco-friendly

Chemical Reactions Analysis

Condensation and Cycloaddition Potential

Coumarins generally participate in Knoevenagel condensations with aldehydes and ketones. For example:

  • 3-Acetyl-2H-chromen-2-one reacts with glyoxalic acid to form α,β-unsaturated ketocarboxylic acids .

  • Analogous benzo[ h]chromenones could undergo similar condensations, though this remains speculative without direct evidence.

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, coumarins often undergo ring-opening. For instance:

  • 2H-Chromen-2-ones hydrolyze to form o-hydroxycinnamic acids in aqueous NaOH .

  • The benzo[ h] fused system may exhibit altered reactivity due to extended conjugation, but no experimental studies confirm this behavior for the 3-methyl derivative.

Biological Activity-Informed Reactivity

Derivatives of 2H-benzo[ h]chromen-2-one show cytotoxic activity against tumor cells, implying functional group compatibility with pharmacophore modifications . For example:

  • 4-Methoxyphenyl-substituted analogs exhibit ED₅₀ values as low as 0.008 μM .

  • This suggests that the 3-methyl compound could serve as a scaffold for bioactive molecule synthesis via position 4 modifications.

Limitations in Existing Data

No peer-reviewed studies directly address the reactivity of 3-methyl-2H-benzo[ h]chromen-2-one in detail. Current insights are extrapolated from:

  • Reactions of simpler coumarins (e.g., 3-methyl-2H-chromen-2-one) .

  • Functionalization patterns in benzo[ h]chromenone analogs .

Further experimental work is required to map its full reaction landscape, including Diels-Alder cycloadditions, halogenation, and cross-coupling reactions.

Scientific Research Applications

3-methyl-2H-benzo[h]chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2H-benzo[h]chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes like monoamine oxidase and acetylcholinesterase, leading to its neuroprotective and anti-inflammatory effects. The compound’s ability to scavenge free radicals contributes to its antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Overview of 3-Methyl-2H-benzo[h]chromen-2-one

The core structure of this compound consists of a naphthopyranone system (a fused benzene and pyran-2-one ring) with a methyl substituent at position 3. Chromenones like this are often synthesized via cyclization reactions, such as the condensation of 2-naphthol with β-keto esters under acid catalysis . The methyl group’s steric and electronic effects can modulate binding to biological targets, such as enzymes or receptors involved in cancer progression .

Comparative Analysis with Analogous Compounds

Substitution at Position 3

  • 3-Acetyl-6-bromo-2H-chromen-2-one: The acetyl group at position 3 introduces a reactive ketone moiety, enabling further functionalization (e.g., heterocyclic ring formation). This compound serves as a precursor for synthesizing heterocyclic derivatives with reported anticancer activity .

Substitution at Position 4 (Amino Derivatives)

  • 4-Amino-2H-benzo[h]chromen-2-one (ABO): The amino group at position 4 significantly improves water solubility (e.g., compound 10 in exhibits 50-fold higher solubility than non-amino analogues) while maintaining potent cytotoxicity (IC50 = 0.038–0.085 μM against breast cancer cells). ABO derivatives induce apoptosis and reduce mammary gland branching in preclinical models .
  • 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO): Partial saturation of the naphthalene ring in ATBO derivatives enhances conformational flexibility, improving target binding. Compound 22 (ATBO analogue) shows comparable cytotoxicity to ABO, with IC50 values in the nanomolar range .

Halogenated Derivatives

  • 6-Chloro-4-methyl-2H-chromen-2-one : Chlorine at position 6 and methyl at position 4 create a sterically hindered structure. Synthesized efficiently via a silica-supported muffle furnace method (17 minutes at 100°C), this derivative’s biological profile remains underexplored .

Heterocyclic and Azo Derivatives

  • 3-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)chromen-2-one: Pyrazole-fused chromenones demonstrate broad-spectrum antimicrobial activity. The pyrazole ring’s hydrogen-bonding capability may enhance target binding .
  • 6-Phenylazo-3-(p-tolyl)-2H-chromen-2-one : The azo group (–N=N–) confers vivid coloration and redox activity. Density functional theory (DFT) studies reveal polarized electronic distributions, suggesting applications in biosensing or catalysis .

Biological Activity

3-Methyl-2H-benzo[h]chromen-2-one, a member of the chromene family, has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article presents a comprehensive overview of its biological activity, supported by data tables and research findings.

This compound can be synthesized through several methods, one of which involves the Pechmann condensation of salicylaldehyde with methyl ketones under acidic conditions. The synthesis process can be optimized for industrial applications using continuous flow reactors, which enhance yield and purity while adhering to green chemistry principles .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial properties. Its mechanism involves disrupting microbial cell membranes and inhibiting essential biomolecule synthesis, leading to cell death. In a study evaluating coumarin–benzimidazole hybrids, derivatives of this compound showed significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundPseudomonas aeruginosa12 µg/mL
Staphylococcus aureus15 µg/mL
Bacillus subtilis10 µg/mL
Proteus vulgaris18 µg/mL

2. Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. It activates caspase pathways and inhibits cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK. Studies have shown that this compound effectively inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)20Induction of apoptosis via caspase activation
HCT-116 (Colon Cancer)25Inhibition of PI3K/Akt signaling
HepG-2 (Liver Cancer)30Modulation of MAPK pathway

3. Anti-inflammatory Activity

The compound also displays anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines through modulation of the NF-κB signaling pathway. This action is significant in reducing inflammation-related conditions and could lead to the development of new anti-inflammatory drugs .

The biological activities of this compound are primarily attributed to its interactions with specific molecular targets:

  • Antimicrobial Activity: Disruption of microbial cell membranes.
  • Anticancer Activity: Activation of apoptotic pathways and inhibition of cancer cell proliferation.
  • Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokine production.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Nature demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains, highlighting its potential as a scaffold for developing new antibiotics .
  • Anticancer Research : A recent investigation into the anticancer properties revealed that the compound significantly reduced tumor size in xenograft models while showing minimal toxicity to normal cells .

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-2H-benzo[h]chromen-2-one derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A widely used approach involves Knoevenagel condensation of salicylaldehyde derivatives with ethyl acetoacetate or malonate esters under reflux in ethanol, followed by cyclization. For example, heating equimolar reagents in ethanol for 16 hours under reflux yields chromen-2-one derivatives with moderate-to-good yields (40–70%) .
  • Key Conditions :
  • Solvent : Ethanol or pyridine for cyclization .
  • Catalysts : Pyridine aids in proton abstraction to form phenoxide intermediates .
  • Post-Synthesis Modifications : Oxime formation using hydroxylamine hydrochloride and sodium acetate enhances functionalization .
  • Purity Control : GC-MS, elemental analysis (C, H, N), and NMR (¹H/¹³C) are critical for confirming structural integrity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.6 ppm) and carbonyl carbons (δ 160–165 ppm) .
  • FT-IR : Confirms lactone carbonyl stretches (~1700–1750 cm⁻¹) and aromatic C-H bends .
  • Mass Spectrometry (GC-MS or ESI-MS) : Validates molecular ions (e.g., m/z 243.21 for C₁₄H₁₃NO₃) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., Hirshfeld surface analysis for π-π stacking) .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) screened for chromen-2-one analogs?

  • Methodological Answer :
  • In Vitro Assays :
  • Anticancer : MTT or SRB assays against human tumor cell lines (e.g., breast cancer MCF-7) at IC₅₀ values <10 μM .
  • Antibacterial : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dose Optimization : Compounds are tested at 0.1–100 μM concentrations, with structure-activity relationship (SAR) guiding substituent selection (e.g., nitro groups enhance cytotoxicity) .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, DFT) optimize the design of this compound analogs for targeted bioactivity?

  • Methodological Answer :
  • QSAR Modeling : Genetic Function Algorithm (GFA)-derived models (R² >0.95) correlate substituent properties (e.g., logP, polar surface area) with anticancer activity. For instance, electron-withdrawing groups at C-8 improve binding to ERα receptors .
  • Molecular Docking : Identifies key interactions (e.g., hydrogen bonds with CYS530 and hydrophobic contacts with LEU525 in kinase targets) .
  • DFT Calculations : Predicts frontier molecular orbitals (HOMO-LUMO gaps <4 eV) and charge distribution to guide synthetic prioritization .

Q. What strategies resolve contradictions in biological activity data for structurally similar chromen-2-one derivatives?

  • Methodological Answer :
  • SAR Refinement : Compare analogs with systematic substituent variations. For example, 4-methoxyphenyl at C-4 boosts cytotoxicity (ED₅₀ 0.008 μM) vs. unsubstituted analogs (ED₅₀ >1 μM) .
  • Metabolic Stability Testing : Assess hepatic microsome degradation to rule out false negatives due to rapid clearance .
  • Crystallographic Validation : Resolve enantiomeric purity issues (e.g., racemization during synthesis) via single-crystal X-ray diffraction .

Q. How do crystallographic and Hirshfeld surface analyses inform the solid-state properties of chromen-2-one derivatives?

  • Methodological Answer :
  • Crystal Packing : Intermolecular C-H···O and π-π interactions (3.5–4.0 Å) stabilize the lattice, as seen in 3-benzyl-2H-chromen-2-one (CCDC-2181456) .
  • Hirshfeld Analysis : Quantifies contact contributions (e.g., H···H = 60%, O···H = 25%) to predict solubility and melting points .

Q. What in vivo models validate the anticancer potential of this compound analogs, and how is water solubility improved?

  • Methodological Answer :
  • Mouse Models : Brca1/p53-mutant mice treated with ABO analogs (e.g., compound 10 ) show 80% reduction in mammary gland proliferation via BrdU assays .
  • Solubility Enhancement : Diamino substitutions and salt formation (e.g., hydrochloride) increase aqueous solubility by >50-fold compared to parent compounds .

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